Cas no 2770525-56-7 (tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate)

Tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate is a specialized carbamate derivative featuring a sterically hindered cyclohexyl backbone with a hydroxyl functional group. Its unique structure, combining a tert-butyl carbamate moiety with a 1-hydroxy-3,3-dimethylcyclohexylmethyl group, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances stability, while the hydroxyl group provides a reactive site for further functionalization. This compound is particularly useful in asymmetric synthesis and as a building block for chiral auxiliaries or protective groups. Its rigid cyclohexyl framework contributes to stereochemical control in synthetic applications.
tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate structure
2770525-56-7 structure
Product Name:tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate
CAS No:2770525-56-7
MF:C15H29NO3
MW:271.395664930344
CID:5560861
PubChem ID:165997394
Update Time:2025-10-31

tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(1-hydroxy-3,3-dimethylcyclohexyl)methyl]-N-methylcarbamate
    • 2770525-56-7
    • EN300-37394498
    • tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate
    • Inchi: 1S/C15H29NO3/c1-13(2,3)19-12(17)16(6)11-15(18)9-7-8-14(4,5)10-15/h18H,7-11H2,1-6H3
    • InChI Key: BMHHVHMOTGOSKE-UHFFFAOYSA-N
    • SMILES: OC1(CN(C(=O)OC(C)(C)C)C)CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 271.21474379g/mol
  • Monoisotopic Mass: 271.21474379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.8Ų

tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate

Recent Advances in the Study of tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate (CAS: 2770525-56-7)

The compound tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate (CAS: 2770525-56-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its synthesis pathways, biological activities, and mechanistic insights, positioning it as a promising candidate for drug development.

One of the key areas of investigation has been the compound's role as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers have optimized synthetic routes to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. The compound's stability under various conditions has also been a subject of study, providing valuable data for formulation development.

In pharmacological studies, tert-butyl N-(1-hydroxy-3,3-dimethylcyclohexyl)methyl-N-methylcarbamate has shown interesting interactions with specific enzyme systems. Preliminary in vitro assays suggest potential activity against certain neurological targets, though the exact mechanism of action remains under investigation. These findings have prompted further exploration of its structure-activity relationships through systematic modifications of its molecular framework.

Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies exploring its applications in central nervous system disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in animal models, has been particularly noteworthy. However, comprehensive toxicological profiling is still ongoing to establish its safety profile.

From a structural perspective, computational chemistry approaches have been employed to model the compound's conformational dynamics and predict its binding affinities to various biological targets. These in silico studies have provided valuable insights that guide the design of more potent analogs while maintaining favorable pharmacokinetic properties.

Looking ahead, research priorities include expanding the scope of biological testing to additional disease models and optimizing the compound's physicochemical properties for improved drug-like characteristics. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into potential clinical applications.

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